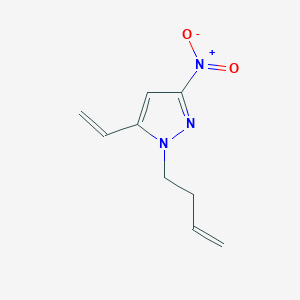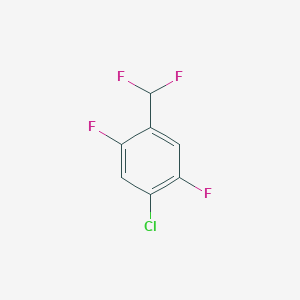
1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H3ClF3. This compound is part of the benzene derivatives family, characterized by the presence of chlorine and fluorine atoms attached to the benzene ring. It is a colorless to light-yellow liquid at room temperature and is used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene typically involves multiple steps, including halogenation and fluorination reactions. One common method involves the chlorination of difluoromethylbenzene, followed by selective fluorination at specific positions on the benzene ring. Industrial production methods often utilize catalysts and controlled reaction conditions to achieve high yields and purity. For instance, the use of mixed acids and polar solvents at low temperatures can enhance the reaction efficiency and product quality .
Analyse Des Réactions Chimiques
1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards addition reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the conditions applied.
Applications De Recherche Scientifique
1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate. This complex undergoes further transformations to yield the final product . The presence of electron-withdrawing fluorine atoms enhances the reactivity of the compound, making it a valuable intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has an additional fluorine atom, which affects its reactivity and applications.
1-Chloro-4-fluorobenzene: With fewer fluorine atoms, this compound has different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H3ClF4 |
|---|---|
Poids moléculaire |
198.54 g/mol |
Nom IUPAC |
1-chloro-4-(difluoromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H3ClF4/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H |
Clé InChI |
DPFPLHYYYCDADN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


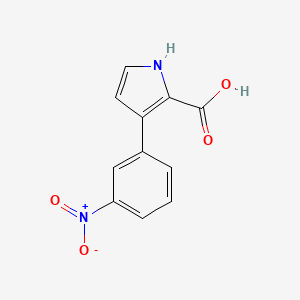

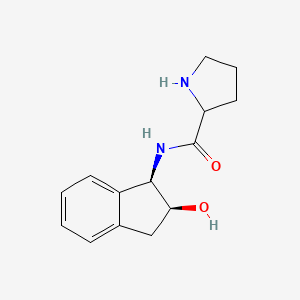

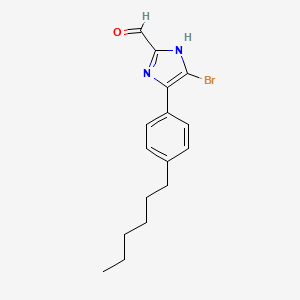
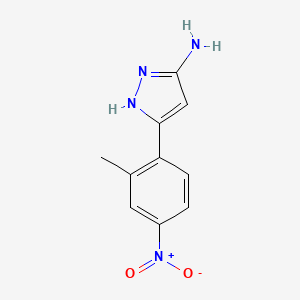

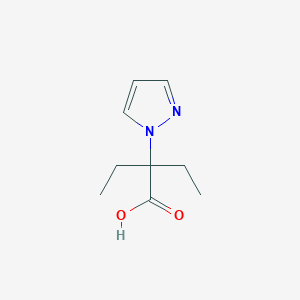




![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
